3-Methoxy-6-methylpicolinaldehyde
Description
3-Methoxy-6-methylpicolinaldehyde (CAS: CID 14493534; systematic name: 6-methoxy-3-methylpyridine-2-carbaldehyde) is a pyridine derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. Its structure features:
- A methoxy group (-OCH₃) at position 3 of the pyridine ring.
- A methyl group (-CH₃) at position 5.
- An aldehyde (-CHO) functional group at position 2.
The compound’s SMILES string is CC1=C(N=C(C=C1)OC)C=O, and its InChIKey is QPFRRFSZFAUSRO-UHFFFAOYSA-N . These structural attributes make it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks.
Properties
IUPAC Name |
3-methoxy-6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-8(11-2)7(5-10)9-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFFZLODKPTMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262071 | |
| Record name | 3-Methoxy-6-methyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139549-07-8 | |
| Record name | 3-Methoxy-6-methyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139549-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-6-methyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-methylpicolinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxypyridine.
Methylation: The 3-methoxypyridine undergoes methylation at the sixth position using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Formylation: The methylated product is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-6-methylpicolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Methoxy-6-methylpicolinaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-methylpicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The methoxy and methyl groups on the pyridine ring influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 3-Methoxy-6-methylpicolinaldehyde, highlighting differences in substituents and functional groups:
Reactivity and Functional Group Analysis
Aldehyde vs. Carboxylic Acid/Ester :
The aldehyde group in this compound is highly reactive in nucleophilic additions (e.g., forming imines or undergoing reductions). In contrast, carboxylic acids (e.g., 3-Methoxy-6-(trifluoromethyl)picolinic acid) participate in acid-base reactions or esterifications, while esters (e.g., Methyl 6-methyl-3-phenylpicolinate) are more stable and undergo hydrolysis .Substituent Electronic Effects :
- Electron-withdrawing groups (Cl, -CF₃) increase the electrophilicity of the pyridine ring, enhancing reactivity in substitution reactions. For example, 6-Chloro-3-methoxypicolinaldehyde may undergo faster nucleophilic aromatic substitution than the methyl-substituted target compound .
- Electron-donating groups (methoxy, methyl) stabilize the ring but reduce electrophilicity.
Steric Effects : Bulky substituents like phenyl (Methyl 6-methyl-3-phenylpicolinate) hinder reactions at adjacent positions, whereas smaller groups (methyl, methoxy) allow greater accessibility .
Biological Activity
3-Methoxy-6-methylpicolinaldehyde, a derivative of pyridine, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C_8H_9NO
- Molecular Weight : 151.16 g/mol
- Functional Groups : Methoxy (-OCH₃) and aldehyde (-CHO) groups attached to the pyridine ring.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound can act as a ligand that binds to specific receptors or enzymes, modulating their activity. The presence of the methoxy group facilitates hydrogen bonding, enhancing its interaction with biomolecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell walls and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Anticancer Activity
In addition to antimicrobial effects, studies have explored the anticancer potential of this compound. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : Significant reduction in cell viability observed at concentrations above 20 µM, with IC50 values ranging from 15 to 30 µM across different cell lines.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that the compound effectively inhibited biofilm formation, a critical factor in chronic infections. -
Anticancer Research
A clinical trial investigated the effects of this compound on patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising signs of efficacy, warranting further investigation in larger cohorts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
